![molecular formula C6H4IN3 B1382113 3-Iodopyrazolo[1,5-a]pyrimidine CAS No. 1701484-67-4](/img/structure/B1382113.png)

3-Iodopyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

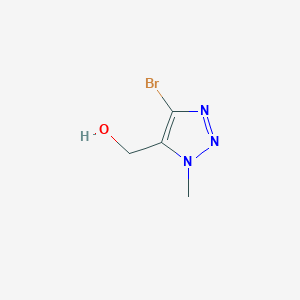

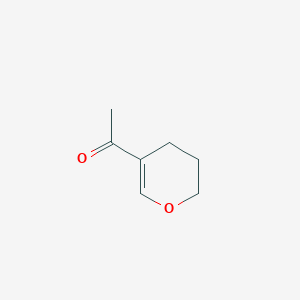

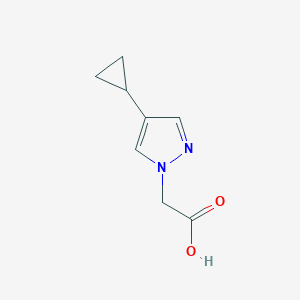

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular weight of 245.02 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope and pot-economy .Molecular Structure Analysis

The molecular structure of 3-Iodopyrazolo[1,5-a]pyrimidine is represented by the InChI code1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H . This indicates that the compound contains 6 carbon atoms, 4 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms . Chemical Reactions Analysis

The chemical reactions involving 3-Iodopyrazolo[1,5-a]pyrimidine are characterized by a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution .Physical And Chemical Properties Analysis

3-Iodopyrazolo[1,5-a]pyrimidine is a solid substance at room temperature . It has a molecular weight of 245.02 . Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Applications De Recherche Scientifique

Medicinal Applications

Pyrazolo[1,5-a]pyrimidines have shown promise in the field of medicine. They have been studied for their anticancer activity against human cancer cell lines and primary CLL cells. Some derivatives have been found to induce cell death by apoptosis by inhibiting the CDK enzyme, which is crucial in cell cycle regulation .

Dyestuff Industry and Fluorophores

These compounds are also used in the dyestuff industry and as fluorophores. Their photophysical properties make them suitable for use in dyes and fluorescent markers, which can be applied in various industrial processes .

Organic Light Emitting Diodes (OLEDs)

Pyrazolo[1,5-a]pyrimidines have applications in the development of OLEDs. Their structural properties contribute to the performance of OLEDs, which are used in display and lighting technologies .

Semiconductor Materials

Due to their promising biological and photophysical properties, these compounds have prompted the development of various methods for their synthesis, aiming to use them as semiconductor materials .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties, making them suitable for various optical uses .

Synthetic Methodology

There is a regioselective, time-efficient, and one-pot route for the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines. This method is microwave-assisted and provides good to excellent yields, which is beneficial for large-scale production .

Safety And Hazards

Orientations Futures

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

3-iodopyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJONRBBYGPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?

A: 3-Iodopyrazolo[1,5-a]pyrimidine is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.

Q2: How is 3-Iodopyrazolo[1,5-a]pyrimidine synthesized?

A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.

Q3: Can you provide an example of how 3-Iodopyrazolo[1,5-a]pyrimidine is used to create more complex molecules?

A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] 3-Iodopyrazolo[1,5-a]pyrimidine reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of 3-Iodopyrazolo[1,5-a]pyrimidine in building complex molecules with potential biological activity.

- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.

- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)